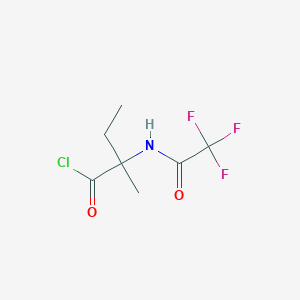![molecular formula C14H15Cl2NO6 B14512053 Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate CAS No. 62979-65-1](/img/structure/B14512053.png)
Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate is an organic compound with a complex structure that includes both ester and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate typically involves the reaction of diethyl propanedioate with 4-nitrobenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethoxide ion attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of diethyl amino[amino(4-nitrophenyl)methyl]propanedioate.
Substitution: Formation of diethyl amino[chloro(4-nitrophenyl)methyl]propanedioate or diethyl thio[chloro(4-nitrophenyl)methyl]propanedioate.
Hydrolysis: Formation of diethyl propanedioic acid and 4-nitrobenzyl alcohol.
Aplicaciones Científicas De Investigación
Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate depends on the specific application and the target molecule
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA or RNA.
Comparación Con Compuestos Similares
Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate can be compared with similar compounds such as diethyl malonate and diethyl 4-nitrobenzylmalonate. These compounds share structural similarities but differ in their functional groups and reactivity:
Diethyl Malonate: Lacks the nitro and chloro groups, making it less reactive in certain substitution reactions.
Diethyl 4-Nitrobenzylmalonate:
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis and a promising candidate for further research and development.
Propiedades
Número CAS |
62979-65-1 |
|---|---|
Fórmula molecular |
C14H15Cl2NO6 |
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
diethyl 2-chloro-2-[chloro-(4-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H15Cl2NO6/c1-3-22-12(18)14(16,13(19)23-4-2)11(15)9-5-7-10(8-6-9)17(20)21/h5-8,11H,3-4H2,1-2H3 |
Clave InChI |
GKAVGQWOLBBXIA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])Cl)(C(=O)OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)](/img/structure/B14511996.png)


![N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14512018.png)




![Benzene, 1,1',1''-[(methylthio)methylidyne]tris-](/img/structure/B14512057.png)

